Cas no 24344-85-2 (1-(1-Bromoethyl)-4-methylbenzene)

1-(1-Bromoethyl)-4-methylbenzene is a brominated aromatic compound commonly used as an intermediate in organic synthesis. Its structure features a bromoethyl group attached to a methyl-substituted benzene ring, making it a versatile reagent for alkylation and cross-coupling reactions. The compound is particularly valuable in pharmaceutical and agrochemical research, where it serves as a precursor for more complex molecules. Its stability under standard conditions and well-defined reactivity profile enhance its utility in controlled synthetic processes. The presence of both bromine and methyl groups allows for selective functionalization, enabling precise modifications in target molecules. Proper handling under inert conditions is recommended due to its sensitivity to moisture and light.
1-(1-Bromoethyl)-4-methylbenzene structure
24344-85-2 structure
Product Name:1-(1-Bromoethyl)-4-methylbenzene
CAS No:24344-85-2
MF:C9H11Br
MW:199.087641954422
MDL:MFCD11180279
CID:1419812
PubChem ID:11030815
Update Time:2025-10-30

1-(1-Bromoethyl)-4-methylbenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-(1-bromoethyl)-4-methyl-
    • (R)-1-(1'-bromoethyl)-4-methylbenzene
    • DMQHFJJRWZJNLF-UHFFFAOYSA-N
    • AKOS009308240
    • SCHEMBL4434585
    • 1-(1-Bromo-ethyl)-4-methyl-benzene
    • DB-089047
    • EN300-1262868
    • 1-(1-Bromoethyl)-4-methylbenzene
    • 24344-85-2
    • AB90115
    • G22455
    • (-)-1-(1-Bromoethyl)-4-methylbenzene
    • Benzene, 1-(1-bromoethyl)-4-methyl-, (+)-
    • 159755-12-1
    • J-200127
    • MDL: MFCD11180279
    • Inchi: 1S/C9H11Br/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8H,1-2H3
    • InChI Key: DMQHFJJRWZJNLF-UHFFFAOYSA-N
    • SMILES: BrC(C)C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 198.00443
  • Monoisotopic Mass: 198.00441g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 92.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0

1-(1-Bromoethyl)-4-methylbenzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B613610-10mg
1-(1-Bromoethyl)-4-methylbenzene
24344-85-2
10mg
$ 50.00 2022-06-07
TRC
B613610-50mg
1-(1-Bromoethyl)-4-methylbenzene
24344-85-2
50mg
$ 115.00 2022-06-07
TRC
B613610-100mg
1-(1-Bromoethyl)-4-methylbenzene
24344-85-2
100mg
$ 160.00 2022-06-07
Advanced ChemBlocks
M23020-1G
1-(1-Bromoethyl)-4-methylbenzene
24344-85-2 97%
1G
$205 2023-09-16
Advanced ChemBlocks
M23020-5G
1-(1-Bromoethyl)-4-methylbenzene
24344-85-2 97%
5G
$625 2023-09-16
Enamine
EN300-1262868-0.05g
1-(1-bromoethyl)-4-methylbenzene
24344-85-2 95%
0.05g
$58.0 2023-06-08
Enamine
EN300-1262868-0.1g
1-(1-bromoethyl)-4-methylbenzene
24344-85-2 95%
0.1g
$86.0 2023-06-08
Enamine
EN300-1262868-0.25g
1-(1-bromoethyl)-4-methylbenzene
24344-85-2 95%
0.25g
$122.0 2023-06-08
Enamine
EN300-1262868-0.5g
1-(1-bromoethyl)-4-methylbenzene
24344-85-2 95%
0.5g
$192.0 2023-06-08
Enamine
EN300-1262868-1.0g
1-(1-bromoethyl)-4-methylbenzene
24344-85-2 95%
1g
$247.0 2023-06-08

Additional information on 1-(1-Bromoethyl)-4-methylbenzene

Chemical Profile of 1-(1-Bromoethyl)-4-methylbenzene (CAS No: 24344-85-2)

1-(1-Bromoethyl)-4-methylbenzene, identified by its Chemical Abstracts Service (CAS) number 24344-85-2, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound, featuring a bromoethyl substituent on a toluene derivative, presents unique structural and chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The molecular structure of 1-(1-Bromoethyl)-4-methylbenzene consists of a benzene ring substituted with a methyl group at the 4-position and a 1-bromoethyl group at the 1-position. This arrangement imparts distinct reactivity patterns, making it a versatile building block for further functionalization. The presence of the bromoethyl group, in particular, facilitates nucleophilic substitution reactions, which are widely employed in medicinal chemistry for the introduction of diverse pharmacophores.

In recent years, the pharmaceutical industry has shown increasing interest in compounds that incorporate alkylating groups for the development of novel therapeutic agents. 1-(1-Bromoethyl)-4-methylbenzene has been explored as a precursor in the synthesis of alkylating drugs, which are known for their potential in treating various diseases, including certain types of cancer. The ability to introduce alkyl groups at specific positions on a benzene core allows for fine-tuning of biological activity, making this compound particularly valuable in drug discovery efforts.

One of the most compelling aspects of 1-(1-Bromoethyl)-4-methylbenzene is its utility in constructing complex molecular architectures. Researchers have leveraged its reactivity to develop novel heterocyclic compounds, which often exhibit enhanced pharmacological properties. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, an area where precise molecular modifications can lead to significant therapeutic benefits.

The synthetic pathways involving 1-(1-Bromoethyl)-4-methylbenzene have been optimized to ensure high yields and purity, which are critical for pharmaceutical applications. Modern techniques in organic synthesis, such as palladium-catalyzed cross-coupling reactions, have enabled the efficient construction of complex derivatives while minimizing unwanted side products. These advancements have not only improved the accessibility of 1-(1-Bromoethyl)-4-methylbenzene but also expanded its utility in synthetic chemistry.

Recent studies have highlighted the role of 1-(1-Bromoethyl)-4-methylbenzene in the development of targeted therapies. By modifying its structure through further functionalization, researchers have been able to create compounds with specific interactions with biological targets. This has led to promising results in preclinical studies, where derivatives of this compound have demonstrated efficacy in models of inflammation and neurodegenerative diseases.

The versatility of 1-(1-Bromoethyl)-4-methylbenzene extends beyond pharmaceutical applications. It has also been utilized in materials science, particularly in the synthesis of liquid crystals and polymers. The ability to incorporate bromoethyl groups into aromatic frameworks allows for the creation of materials with tailored properties, such as enhanced thermal stability or specific optical characteristics.

In conclusion, 1-(1-Bromoethyl)-4-methylbenzene (CAS No: 24344-85-2) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool for researchers engaged in drug discovery, synthetic chemistry, and materials science. As our understanding of its properties continues to evolve, so too will its role in advancing scientific and technological innovation.

Recommended suppliers
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk